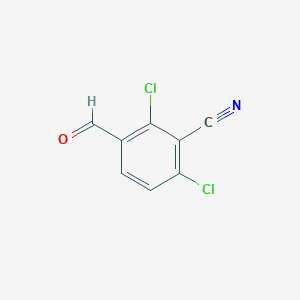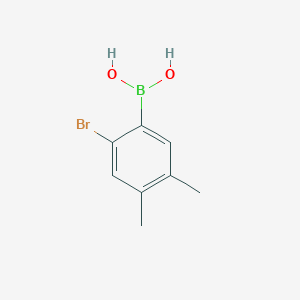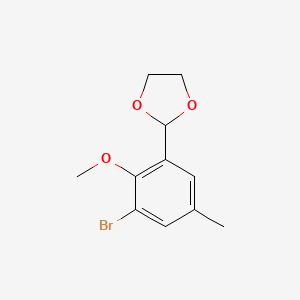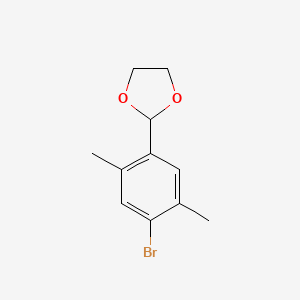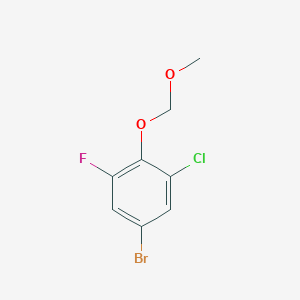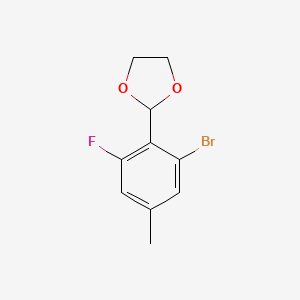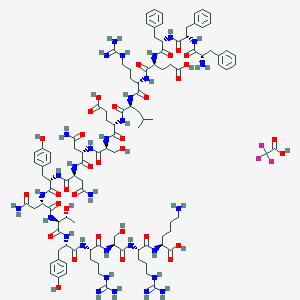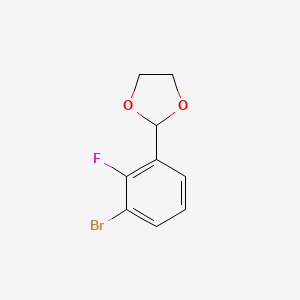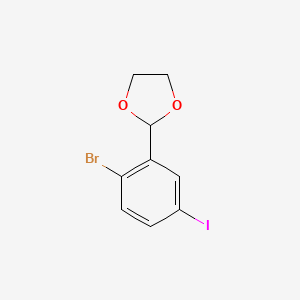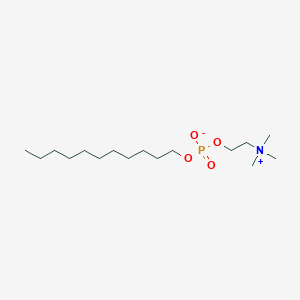
n-Undecyl-phosphocholine
Vue d'ensemble
Description
n-Undecyl-phosphocholine, also known as Fos-choline-11, is a type of phosphocholine . Phosphocholines are a novel class of detergents that are well suited for the solubilization, stabilization, and purification of membrane proteins .
Synthesis Analysis
Phosphocholine is an intermediate in the synthesis of phosphatidylcholine in tissues. It is made in a reaction, catalyzed by choline kinase, that converts ATP and choline into phosphocholine and ADP .
Molecular Structure Analysis
The structure of n-Undecyl-phosphocholine is determined by the length of the alkyl chain . The minor axis of the elliptical micelle core from these models is constrained by the length of the alkyl chain, and increases by 1.2–1.5 Å per carbon addition to the alkyl chain .
Chemical Reactions Analysis
The critical micellar concentration of n-Undecyl-phosphocholine decreases with a biphasic trend on lithium chloride addition . This drop in the critical micellar concentration could be explained by the effect of salting out and the implication of phosphocholine head groups on the organization of surrounding water .
Physical And Chemical Properties Analysis
The micelle shapes and sizes of n-Undecyl-phosphocholine are determined by the length of the alkyl chain . The aggregation number of these detergents increases by ∼16 monomers per micelle for each alkyl carbon added .
Applications De Recherche Scientifique
Phospholipid Analogs and Phospholipase A2 Assay
Research by Hendrickson, Kotz, and Hendrickson (1990) explored fluorescent and colored phospholipid analogs, including dansyl-PC [rac 1-O-(N-dansyl-11- amino-1-undecyl)-2-O-decanoyl-glycero-3-phosphocholine], as substrates for phospholipase A2 assay. This study is significant as it utilizes phospholipid analogs similar to n-Undecyl-phosphocholine for enzyme assays, highlighting their utility in biochemical analysis (Hendrickson, Kotz, & Hendrickson, 1990).
Surface Adsorption and Surfactant Characteristics
Yaseen, Wang, Su, and Lu (2005) focused on the surface adsorption of n-dodecyl phosphocholine (C12PC), which shares structural similarities with n-Undecyl-phosphocholine. Their research provides insight into the critical micellar concentration and the behavior of phosphocholine surfactants in different environments, which is relevant for understanding the properties of n-Undecyl-phosphocholine in various applications (Yaseen, Wang, Su, & Lu, 2005).
Choline Phospholipid Metabolism in Cancer
Glunde, Jie, and Bhujwalla (2004) investigated the choline phospholipid metabolism in breast cancer cells, using magnetic resonance spectroscopy. Their research is pertinent as it demonstrates the role of choline phospholipid metabolites, closely related to n-Undecyl-phosphocholine, in cancer cell metabolism and might provide a foundation for further research in this area (Glunde, Jie, & Bhujwalla, 2004).
Post-Translational Modifications
Müller, Albers, Itzen, and Hedberg (2014) discussed adenylylation and phosphocholination as significant post-translational modifications used by pathogenic bacteria during infection. This study's focus on phosphocholination directly relates to the role of phosphocholine derivatives like n-Undecyl-phosphocholine in biological processes (Müller, Albers, Itzen, & Hedberg, 2014).
Micelle Dynamics and Membrane Protein Structure
Kieber, Ono, Oliver, Nyenhuis, Tieleman, and Columbus (2019) explored the dynamics of phosphocholine micelles, which are used for membrane protein structure determination. Their findings on the fluidity and properties of phosphocholine micelles can provide insights into the behavior of n-Undecyl-phosphocholine in similar applications (Kieber et al., 2019).
Mécanisme D'action
Target of Action
n-Undecyl-phosphocholine, also known as FOS-CHOLINE-11, primarily targets lipid rafts and mitochondria in cells . Lipid rafts are microdomains of the plasma membrane that are rich in cholesterol and sphingolipids. They play a crucial role in cellular processes such as signal transduction and protein trafficking . Mitochondria, on the other hand, are the powerhouses of the cell and are involved in energy production and apoptosis .
Mode of Action
The compound interacts with its targets by accumulating in lipid rafts and inducing loss of mitochondrial membrane potential, leading to apoptosis . The synthetic antitumor alkyl-lysophospholipid analog edelfosine, which is structurally related to n-Undecyl-phosphocholine, has been reported to target lipid rafts . Edelfosine induces swelling in isolated mitochondria, indicating an increase in mitochondrial membrane permeability . This mitochondrial swelling is independent of reactive oxygen species generation .
Biochemical Pathways
The compound affects the biochemical pathways related to apoptosis and mitochondrial function . Apoptosis is a form of programmed cell death that is crucial for maintaining cellular homeostasis. The compound’s interaction with mitochondria leads to mitochondrial dysfunction and triggers the intrinsic pathway of cell death .
Pharmacokinetics
It’s known that the compound forms micelles, which are crucial for its solubilization, stabilization, and purification . The size and shape of these micelles can be influenced by the length of the alkyl chain in the detergent .
Result of Action
The primary result of n-Undecyl-phosphocholine’s action is the induction of apoptosis in cancer cells . By targeting lipid rafts and mitochondria, the compound disrupts cellular functions and triggers programmed cell death . This makes it a promising candidate for cancer treatment.
Action Environment
The action of n-Undecyl-phosphocholine can be influenced by environmental factors such as ionic strength . For instance, the critical micellar concentration of the detergent decreases with a biphasic trend on lithium chloride addition . This could be explained by the effect of salting out and the implication of phosphocholine head groups on the organization of surrounding water .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(trimethylazaniumyl)ethyl undecyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36NO4P/c1-5-6-7-8-9-10-11-12-13-15-20-22(18,19)21-16-14-17(2,3)4/h5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCXIBDQQYSRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylammonio)ethyl undecyl phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)

